(2,3-Dimethoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2,3-Dimethoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride: . This compound features a phenyl ring substituted with two methoxy groups, a piperazine ring linked to a methoxypyridazine moiety, and a methanone functional group, all of which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and piperazine structures. One common synthetic route includes the following steps:
Formation of the phenyl core: : The phenyl ring is first functionalized with methoxy groups at the 2 and 3 positions.
Synthesis of the piperazine ring: : The piperazine ring is then synthesized and functionalized with the appropriate substituents.
Coupling of the phenyl and piperazine rings: : The phenyl and piperazine rings are coupled using a suitable coupling reagent, such as a carbodiimide, under controlled reaction conditions.
Introduction of the methoxypyridazine moiety: : The methoxypyridazine moiety is introduced through a nucleophilic substitution reaction.
Formation of the methanone group: : The methanone group is formed through a subsequent oxidation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic compounds, while reduction reactions may produce hydroxylated derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in the context of drug discovery and development.
Medicine: : The compound has shown promise in preclinical studies for its potential therapeutic effects.
Industry: : It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
(2,3-Dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone hydrochloride
(2,3-Dimethoxyphenyl)(4-(pyridin-3-yl)piperazin-1-yl)methanone hydrochloride
(2,3-Dimethoxyphenyl)(4-(pyridin-4-yl)piperazin-1-yl)methanone hydrochloride
These compounds share similar structural features but differ in the position of the pyridine ring, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4.ClH/c1-24-14-6-4-5-13(17(14)26-3)18(23)22-11-9-21(10-12-22)15-7-8-16(25-2)20-19-15;/h4-8H,9-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWPUWGIGBEUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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